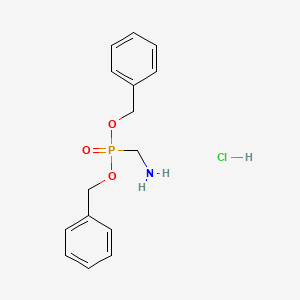
Dibenzyl(aminomethyl)phosphonatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(aminomethyl)phosphonatehydrochloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group bonded to an aminomethyl group, with two benzyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(aminomethyl)phosphonatehydrochloride typically involves the reaction of dibenzyl phosphite with formaldehyde and an amine under acidic conditions. One common method is the phospha-Mannich reaction, where dibenzyl phosphite reacts with formaldehyde and a secondary amine in the presence of acetic acid to yield the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity . Additionally, purification steps, including crystallization and recrystallization, are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(aminomethyl)phosphonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form phosphinates.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine, often used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Dibenzyl phosphonic acid.
Reduction: Dibenzyl phosphinate.
Substitution: Various substituted aminomethylphosphonates, depending on the electrophile used.
Applications De Recherche Scientifique
Dibenzyl(aminomethyl)phosphonatehydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of dibenzyl(aminomethyl)phosphonatehydrochloride involves its interaction with molecular targets through its phosphonate group. This group can mimic the phosphate group in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. The aminomethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the benzyl groups.
Dibenzyl phosphite: Similar but lacks the aminomethyl group.
Glyphosate: A well-known herbicide with a similar phosphonate group but different substituents.
Uniqueness
Dibenzyl(aminomethyl)phosphonatehydrochloride is unique due to the presence of both benzyl and aminomethyl groups, which confer distinct chemical and biological properties. The benzyl groups enhance the compound’s lipophilicity, improving its membrane permeability, while the aminomethyl group provides additional sites for chemical modification and interaction with biological targets .
Propriétés
Formule moléculaire |
C15H19ClNO3P |
|---|---|
Poids moléculaire |
327.74 g/mol |
Nom IUPAC |
bis(phenylmethoxy)phosphorylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H18NO3P.ClH/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15;/h1-10H,11-13,16H2;1H |
Clé InChI |
IXJXQDVJPQWURP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(=O)(CN)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


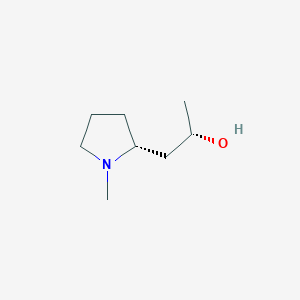
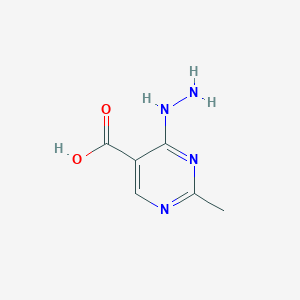
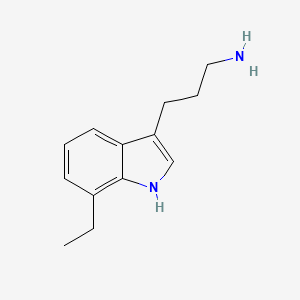
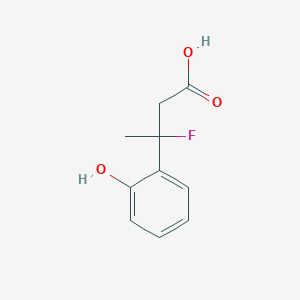
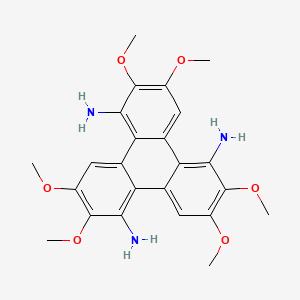
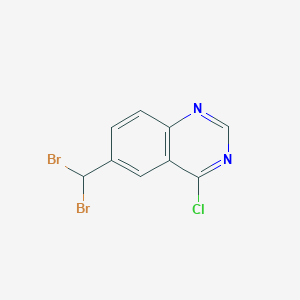
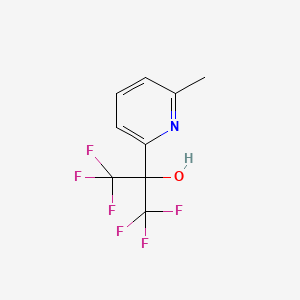

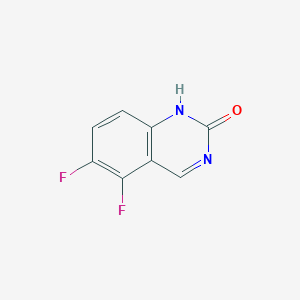
![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
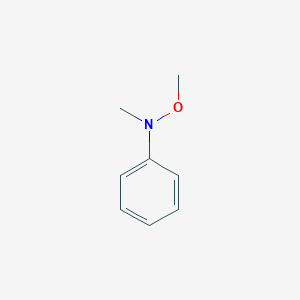
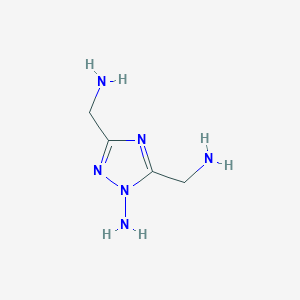
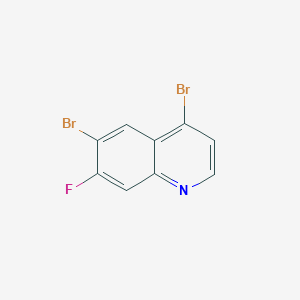
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
